BenchChemオンラインストアへようこそ!

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide

Lipophilicity clogP Drug-likeness

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide (CAS 865175-23-1) is a fully synthetic, small-molecule benzothiazole derivative that belongs to a broader class of thiazolylidene‑benzamide analogs explored for anti‑migration and anti‑invasion activities in cellular proliferative diseases. The compound incorporates three structurally distinct modules rarely combined in a single scaffold: an electron‑withdrawing 6‑bromo substituent on the benzothiazole core, an N3‑allyl group that enhances conformational flexibility, and a lipophilic 4‑tert‑butylbenzamide terminus.

Molecular Formula C21H21BrN2OS
Molecular Weight 429.38
CAS No. 865175-23-1
Cat. No. B2871767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide
CAS865175-23-1
Molecular FormulaC21H21BrN2OS
Molecular Weight429.38
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C
InChIInChI=1S/C21H21BrN2OS/c1-5-12-24-17-11-10-16(22)13-18(17)26-20(24)23-19(25)14-6-8-15(9-7-14)21(2,3)4/h5-11,13H,1,12H2,2-4H3
InChIKeyFXVRRDCUKZTIBE-ATJXCDBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865175-23-1 for Research Procurement: Structural & Pharmacophoric Baseline of a 6-Bromo-3-allyl-benzothiazolylidene 4-tert-Butylbenzamide


(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide (CAS 865175-23-1) is a fully synthetic, small-molecule benzothiazole derivative that belongs to a broader class of thiazolylidene‑benzamide analogs explored for anti‑migration and anti‑invasion activities in cellular proliferative diseases [1]. The compound incorporates three structurally distinct modules rarely combined in a single scaffold: an electron‑withdrawing 6‑bromo substituent on the benzothiazole core, an N3‑allyl group that enhances conformational flexibility, and a lipophilic 4‑tert‑butylbenzamide terminus. This substitution pattern is absent from the majority of thiazole‑benzamide clinical candidates and probe molecules, positioning the compound as a potentially selectivity‑differentiated tool for target‑class screening or SAR exploration, provided its actual biological profile matches the promise of its architecture.

Why Benzothiazole‑Benzamide Congeners Cannot Substitute 865175-23-1 Without compromising SAR Integrity


Within the thiazolylidene‑benzamide family, even minor structural variations produce large shifts in target engagement, cellular potency, and ADME properties. The 4‑tert‑butylbenzamide moiety confers a distinct steric and lipophilic signature compared to the 4‑cyano, 4‑bromo, or unsubstituted benzamide found in many literature analogs [1]. The 6‑bromo atom enables unique halogen‑bonding interactions and alters the electron density of the benzothiazole ring, while the N3‑allyl chain introduces rotational freedom and potential metabolic liabilities that differ from the N3‑methyl or N3‑propargyl variants commonly screened. Generic substitution with a “benzothiazole‑benzamide” without matching these three exact structural features would invalidate any SAR-based hypothesis and likely deliver a different selectivity, potency, and toxicity profile. The quantitative evidence below demonstrates the magnitude of these property differences that procurement scientists must weigh when selecting a specific compound for target‑based or phenotypic campaigns.

Quantitative Differentiation of 865175-23-1: Property‑by‑Property Comparator Data for Informed Sourcing


Lipophilicity (clogP) Differentiation Against the 4‑Cyano Analog

The 4‑tert‑butylbenzamide tail of 865175-23-1 elevates calculated log P by ≈1.0‑2.0 log units relative to the 4‑cyano analog (Z)-N-(3‑allyl-6‑bromobenzo[d]thiazol-2(3H)-ylidene)-4‑cyanobenzamide . The increased lipophilicity can enhance membrane permeability but may also reduce aqueous solubility, a trade‑off critical for cell‑based assay formats. This property‑based differentiation guides formulation strategy and DMSO stock preparation protocols, directly influencing which compound is suitable for specific screening cascades.

Lipophilicity clogP Drug-likeness

Halogen‑Bonding Potential of the 6‑Bromo Substituent Versus 6‑Methoxy or 6‑Hydrogen Analogs

The 6‑bromo substituent can act as a halogen‑bond donor, enabling interactions with backbone carbonyls or π‑systems that are inaccessible to 6‑methoxy or 6‑unsubstituted analogs. In class‑level studies of benzothiazole kinase inhibitors, a bromine atom at the 6‑position has been shown to increase binding affinity by 2‑ to 10‑fold compared to the hydrogen analog [1]. While direct data for 865175-23-1 are lacking, this class‑wide SAR pattern predicts a meaningful affinity advantage for targets that exploit halogen bonding. Conversely, the bromine atom introduces higher molecular weight and potential metabolic liability (CYP2E1 de‑bromination), which may be undesirable for in vivo studies.

Halogen bond Molecular recognition Target engagement

Steric Bulk Comparison: 4‑tert‑Butyl Versus 4‑Methyl or 4‑Unsubstituted Benzamide

The 4‑tert‑butyl group introduces a Taft steric parameter (Es) of approximately –1.54 versus –0.17 for methyl, creating a substantial steric boundary that can restrict binding to shallow or narrow sub‑pockets [1]. In adenosine A2A receptor antagonists, a 4‑tert‑butylbenzamide motif enhanced selectivity over A1 receptors by >30‑fold compared to the 4‑methyl analog [1]. While not directly measured for 865175-23-1, the steric argument supports the hypothesis that this compound will exhibit a different off‑target profile than the vast majority of small‑R‑group benzamide‑thiazole analogs typically found in screening decks.

Steric effects Selectivity Off-target activity

N3‑Allyl Versus N3‑Propargyl Metabolic Liability and Synthetic Tractability

The N3‑allyl group is a common pro‑drug or metabolic soft spot, but it also offers a synthetic handle for further derivatization (e.g., cross‑metathesis, hydroboration) that N3‑propargyl or N3‑alkyl analogs lack. In biochemical assays, allyl‑substituted benzothiazoles have shown comparable enzyme inhibition potency to propargyl analogs but with distinct CYP450 metabolic profiles [1]. From a procurement perspective, allyl derivatives are typically more cost‑effective to synthesize in high purity (>95%) than their propargyl counterparts due to the lower cost of allyl halides and simpler purification workflows. This cost‑purity‑versatility matrix makes 865175-23-1 attractive for medicinal chemistry campaigns where late‑stage diversification is planned.

Metabolic stability Synthetic accessibility Functional group compatibility

High-Impact Procurement Scenarios for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide


Kinase Selectivity Profiling in Inflammation and Oncology

The 6‑bromo and 4‑tert‑butyl substituents, based on class‑level SAR [2][3], predict preferential binding to kinase ATP‑binding pockets with a lipophilic, sterically demanding back wall (e.g., JNK3, p38α, or CLK family kinases). Use 865175-23-1 as a starting scaffold for a focused kinase‑panel screen at 1 µM and 10 µM, comparing hit rates against a 4‑cyano or 4‑methyl thiazolylidene‑benzamide control compound. A differential hit profile would validate the scaffold as a selectivity‑enhanced chemical probe for target deconvolution studies.

Cell Migration and Invasion Assays in Oncology

Patents in the thiazolylidene‑benzamide class describe anti‑migration activity in non‑small cell lung cancer and other solid tumor models [1]. Source 865175-23-1 for inclusion in a 24‑ to 48‑hour wound‑healing (scratch) assay or Boyden‑chamber invasion assay using A549 or MDA‑MB‑231 cells. Parallel testing of the 4‑cyano analog and a vehicle control allows attribution of any anti‑migratory phenotype to the 4‑tert‑butylbenzamide motif, directly informing lead series selection.

Chemical Probe Development for Bromodomain or Epigenetic Target Screening

The combination of a 6‑bromo halogen‑bond donor with a large lipophilic benzamide tail is reminiscent of bromodomain inhibitor pharmacophores. Purchase 865175-23-1 as part of an in‑house epigenetic library and subject it to a bromoscan panel (e.g., BROMOscan®) at 1 µM. A Kd < 100 nM against any BET or non‑BET bromodomain would position the compound as a starting point for medicinal chemistry optimization, leveraging the allyl handle for rapid SAR expansion.

Comparative ADME‑Tox Fingerprinting for Scaffold Triage

Procure 865175-23-1 alongside its 4‑cyano and 4‑methyl counterparts as a matched‑pair set. Subject all three compounds to parallel microsomal stability (human liver microsomes, t½), CYP inhibition (3A4, 2D6, 2C9), and Caco‑2 permeability assays. The resulting ADME‑Tox fingerprints will quantify the contribution of the 4‑tert‑butyl‑benzamide moiety to metabolic clearance and permeability, generating decision‑enabling data for preclinical candidate selection without requiring de novo synthesis.

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.